molecular formula C7H4ClF2NO3 B13183734 1-(Chloromethoxy)-2,5-difluoro-4-nitrobenzene

1-(Chloromethoxy)-2,5-difluoro-4-nitrobenzene

Cat. No.: B13183734
M. Wt: 223.56 g/mol
InChI Key: SMLOIXHEFMRHEY-UHFFFAOYSA-N
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Description

1-(Chloromethoxy)-2,5-difluoro-4-nitrobenzene is an organic compound with a complex structure that includes a benzene ring substituted with chloromethoxy, difluoro, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethoxy)-2,5-difluoro-4-nitrobenzene typically involves multiple steps. One common method includes the chloromethylation of a difluorobenzene derivative followed by nitration. The reaction conditions often require the use of a Lewis acid catalyst such as tin(IV) chloride (SnCl4) and solvents like dichloromethane (CH2Cl2) to facilitate the chloromethylation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethoxy)-2,5-difluoro-4-nitrobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The nitro group can be replaced by other substituents under specific conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide (NaOCH3) in methanol.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

Major Products:

    Substitution: Formation of methoxy derivatives.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

1-(Chloromethoxy)-2,5-difluoro-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloromethoxy)-2,5-difluoro-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloromethoxy and difluoro groups can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(Chloromethoxy)-2,4-difluoro-5-nitrobenzene
  • 1-(Chloromethoxy)-2,5-difluoro-3-nitrobenzene
  • 1-(Methoxymethoxy)-2,5-difluoro-4-nitrobenzene

Uniqueness: 1-(Chloromethoxy)-2,5-difluoro-4-nitrobenzene is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and physical properties. The presence of both electron-withdrawing (nitro and difluoro) and electron-donating (chloromethoxy) groups creates a compound with distinct characteristics compared to its analogs .

Properties

Molecular Formula

C7H4ClF2NO3

Molecular Weight

223.56 g/mol

IUPAC Name

1-(chloromethoxy)-2,5-difluoro-4-nitrobenzene

InChI

InChI=1S/C7H4ClF2NO3/c8-3-14-7-2-4(9)6(11(12)13)1-5(7)10/h1-2H,3H2

InChI Key

SMLOIXHEFMRHEY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)OCCl)F)[N+](=O)[O-]

Origin of Product

United States

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